Methyl 4-aminochroman-7-carboxylate is a chemical compound that belongs to the class of chromans, which are bicyclic compounds characterized by a benzene ring fused to a tetrahydropyran ring. This compound is notable for its amino group at the 4th position and a carboxylate group at the 7th position of the chroman structure. The presence of these functional groups contributes to its potential biological activity and applications in medicinal chemistry.
Methyl 4-aminochroman-7-carboxylate can be classified as an organic compound, specifically an amino acid derivative. It is often synthesized for research purposes in the fields of organic chemistry and pharmacology, where it serves as a precursor for various derivatives with potential therapeutic applications.
The synthesis of methyl 4-aminochroman-7-carboxylate typically involves several key steps:
The synthesis can vary based on the desired purity and yield, often requiring optimization of reaction conditions, including temperature, solvent choice, and catalyst type. For instance, using nano-crystalline sulfated zirconia has shown improved catalytic activity in related reactions .
Methyl 4-aminochroman-7-carboxylate has a molecular formula of with a molecular weight of approximately 195.20 g/mol. Its structural features include:
Methyl 4-aminochroman-7-carboxylate can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, which can participate in electrophilic and nucleophilic reactions under appropriate conditions.
The mechanism of action for methyl 4-aminochroman-7-carboxylate largely depends on its interaction with biological targets, such as enzymes or receptors involved in various metabolic pathways.
Methyl 4-aminochroman-7-carboxylate typically appears as a solid at room temperature, with solubility varying based on solvent polarity.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized methyl 4-aminochroman-7-carboxylate.
Methyl 4-aminochroman-7-carboxylate finds applications primarily in scientific research:
Esterification of chroman carboxylic acids represents a critical step in synthesizing Methyl 4-aminochroman-7-carboxylate. Conventional methods (e.g., Fischer esterification) suffer from moderate yields (65–75%) due to dehydration side products under acidic conditions. Silane-mediated protocols overcome this by leveraging reducing agents like tetramethyldisiloxane (TMDS) in tandem with palladium catalysts. This approach converts carboxylic acids directly to methyl esters via in situ formation of silyl esters, followed by methanolysis. Key advantages include:
Table 1: Esterification Method Comparison
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Conventional Fischer | H₂SO₄/MeOH | 65 | 65–75 | Chroman dehydration products |
Chlorination (SOCl₂) | SOCl₂ → MeOH | 70 | 70 | HCl, SO₂ |
Silane-Mediated | TMDS/Pd/C | 60 | >92 | Hexamethyldisiloxane |
Chlorination of 7-carboxychroman-4-one intermediates provides a route to ester formation via nucleophilic substitution. Thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which undergoes methanolysis to yield the ester. Critical optimizations include:
For 4-amino installation, reductive amination of the 4-ketone using sodium cyanoborohydride and ammonium acetate achieves 85% yield. Alternatively, Buchwald-Hartwig amination of 4-bromochroman-7-carboxylate with Pd(dba)₂/Xantphos and cesium carbonate affords the aminated product in 78% yield [8].
Table 2: Optimized Chlorination/Amination Conditions
Step | Reagent/Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Chlorination | SOCl₂ (1.2 eq), DMF (0.5 eq) | DCM | 2 | 90 |
Esterification | MeOH, pyridine | MeOH | 1 | 95 |
Reductive Amination | NaBH₃CN, NH₄OAc | MeOH | 12 | 85 |
Buchwald Amination | Pd(dba)₂, Xantphos, Cs₂CO₃ | Toluene | 24 | 78 |
Solid-phase synthesis enables efficient conjugation of Methyl 4-aminochroman-7-carboxylate to peptides, circumventing solubility issues in solution-phase methods. The side-chain anchoring strategy is employed:
Challenges include thiazoline oxidation during resin handling, addressed by using acid-labile (3-formylindolyl)acetamido resins and minimizing aerial exposure. SPPS achieves 5–12% isolated yields (2–5 mg per 100 mg resin), outperforming solution-phase coupling (3–8%) [2].
Table 3: SPPS vs. Solution-Phase Yield Comparison
Method | Key Steps | Average Yield (%) | Purity |
---|---|---|---|
SPPS | Side-chain anchoring, 6-ABTC coupling | 5–12 | >90% |
Solution-Phase | Isobutyl chloroformate activation | 3–8 | 70–85% |
Regioselective modification of the chroman core leverages transition-metal and organocatalysts:
Table 4: Catalytic Functionalization Systems
Reaction | Catalyst | Regioselectivity | Yield (%) | Application Scope |
---|---|---|---|---|
C6–H Methylation | Pd(OAc)₂/CuI | 8:1 (C6:C8) | 75 | Electron-rich arenes |
Asymmetric 4-Amination | Iminophosphorane organocatalyst | >90% ee | 82 | Chroman-4-ones |
C7 Decarboxylative Arylation | NiCl₂(dme)/bipyridine | N/A | 68 | Aryl bromides/iodides |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7